Hydroxy-PEG3-ethyl acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

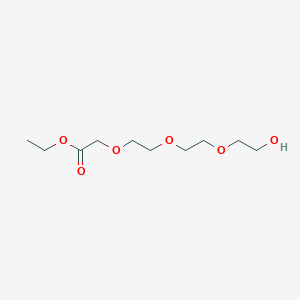

ethyl 2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O6/c1-2-16-10(12)9-15-8-7-14-6-5-13-4-3-11/h11H,2-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBLJUNKNKQCNPA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COCCOCCOCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40556773 |

Source

|

| Record name | Ethyl {2-[2-(2-hydroxyethoxy)ethoxy]ethoxy}acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40556773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118988-04-8 |

Source

|

| Record name | Ethyl {2-[2-(2-hydroxyethoxy)ethoxy]ethoxy}acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40556773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Hydroxy-PEG3-ethyl acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxy-PEG3-ethyl acetate (B1210297) is a bifunctional molecule featuring a terminal hydroxyl group and an ethyl acetate moiety, connected by a three-unit polyethylene (B3416737) glycol (PEG) spacer. This compound is of significant interest to the drug development community, primarily serving as a hydrophilic linker in the construction of Proteolysis Targeting Chimeras (PROTACs). The PEG chain enhances the aqueous solubility and can improve the pharmacokinetic properties of the resulting PROTAC molecule. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Hydroxy-PEG3-ethyl acetate, with a focus on its role in the design and development of novel therapeutics.

Chemical Properties and Data

This compound is a clear, colorless liquid at room temperature. Its key physicochemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| CAS Number | 118988-04-8 | [1][2] |

| Molecular Formula | C10H20O6 | [1][2] |

| Molecular Weight | 236.26 g/mol | [1][2] |

| SMILES | O=C(OCC)COCCOCCOCCO | [2] |

| Appearance | Colorless to light yellow liquid | [3] |

| Storage | Store at -20°C for long-term stability. | [1] |

Role in PROTAC Technology

The primary application of this compound is as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to selectively eliminate target proteins implicated in disease.

Mechanism of Action of PROTACs

PROTACs function by simultaneously binding to a target protein of interest (POI) and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the POI, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released and can catalytically induce the degradation of multiple POI molecules.[4][5]

The Role of the PEG3 Linker

The linker component of a PROTAC is a critical determinant of its efficacy. The length and composition of the linker influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which in turn affects the efficiency of protein degradation. Polyethylene glycol (PEG) linkers, such as the triethylene glycol unit in this compound, are frequently employed due to their ability to enhance aqueous solubility and cell permeability of the PROTAC molecule. The flexibility of the PEG chain can also be advantageous in achieving a productive ternary complex geometry.[5]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and derivatization of this compound for its use in PROTAC development.

Synthesis of this compound

A plausible synthetic route to this compound involves the reaction of triethylene glycol with an ethyl haloacetate under basic conditions.

Materials:

-

Triethylene glycol

-

Ethyl bromoacetate (B1195939) or ethyl chloroacetate

-

Sodium hydride (NaH) or a similar strong base

-

Anhydrous tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na2SO4) or magnesium sulfate (MgSO4)

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate and hexanes for chromatography elution

Procedure:

-

To a solution of a large excess of triethylene glycol in anhydrous THF, add sodium hydride portion-wise at 0 °C under an inert atmosphere.

-

Allow the mixture to stir at 0 °C for 30 minutes.

-

Slowly add a solution of ethyl bromoacetate in anhydrous THF to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of water.

-

Remove the THF under reduced pressure.

-

Dilute the residue with dichloromethane and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound.

Derivatization of the Terminal Hydroxyl Group

To incorporate this compound into a PROTAC, the terminal hydroxyl group is typically converted into a more reactive functional group, such as a tosylate or mesylate. This allows for subsequent nucleophilic substitution with an appropriate functional group on a POI ligand or an E3 ligase ligand.

Materials:

-

This compound

-

p-Toluenesulfonyl chloride (TsCl)

-

Triethylamine (B128534) (TEA) or pyridine

-

Anhydrous dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

Dissolve this compound (1 equivalent) in anhydrous DCM and cool to 0 °C.

-

Add triethylamine (1.5 equivalents) to the solution.

-

Slowly add a solution of p-toluenesulfonyl chloride (1.2 equivalents) in anhydrous DCM.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the tosylated product.

Materials:

-

This compound

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (TEA)

-

Anhydrous dichloromethane (DCM)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

Dissolve this compound (1 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM and cool the solution to 0 °C.

-

Slowly add methanesulfonyl chloride (1.2 equivalents) to the stirred solution.

-

Continue stirring at 0 °C for 4 hours or allow to warm to room temperature if the reaction is sluggish, monitoring by TLC.[6]

-

After completion, dilute the reaction mixture with water and separate the layers.[6]

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the mesylated product.[6]

Impact of PEG3 Linker on PROTAC Performance

The length of the PEG linker can significantly impact the degradation efficiency and pharmacokinetic properties of a PROTAC. While optimal linker length is target-dependent, studies have shown that variations in the number of ethylene (B1197577) glycol units can modulate the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).

| PROTAC Property | Influence of PEG Linker Length |

| Degradation Efficiency (DC50, Dmax) | The optimal linker length for efficient ternary complex formation and subsequent degradation is highly dependent on the specific target protein and E3 ligase pair. Both excessively short and long linkers can lead to reduced degradation efficacy. |

| Cell Permeability | Increasing the number of PEG units generally enhances hydrophilicity, which can have a complex effect on cell permeability. While some degree of hydrophilicity is beneficial, excessive PEGylation can sometimes hinder passive diffusion across the cell membrane. |

| Solubility | PEG linkers are known to improve the aqueous solubility of PROTAC molecules, which is often a challenge for these relatively large and complex structures. |

Note: Specific quantitative data for PROTACs utilizing a PEG3 linker are dispersed throughout the literature and are highly context-dependent. Researchers are encouraged to consult primary research articles relevant to their specific target of interest.

Conclusion

This compound is a valuable chemical tool for researchers in drug discovery and development. Its primary utility as a short, hydrophilic linker in the synthesis of PROTACs allows for the modulation of key drug-like properties, including solubility and cell permeability. The experimental protocols provided in this guide offer a starting point for the synthesis and derivatization of this versatile molecule, enabling its incorporation into novel protein degraders. As the field of targeted protein degradation continues to expand, the rational design of linkers using components such as this compound will remain a critical aspect of developing the next generation of therapeutics.

References

- 1. A Facile Strategy for the High Yielding, Quantitative Conversion of Polyglycol End-Groups to Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Datasheet DC Chemicals [dcchemicals.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. organic-synthesis.com [organic-synthesis.com]

An In-depth Technical Guide to the Chemical Properties of Hydroxy-PEG3-ethyl acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of Hydroxy-PEG3-ethyl acetate (B1210297), a key bifunctional linker used extensively in the development of Proteolysis Targeting Chimeras (PROTACs). This document consolidates available data on its physicochemical characteristics, reactivity, and stability. Detailed experimental workflows for its synthesis, purification, and characterization are presented, drawing from established methodologies for similar polyethylene (B3416737) glycol (PEG) derivatives. All quantitative data is summarized for clarity, and logical workflows are visualized using Graphviz diagrams to aid in experimental design and execution.

Introduction

Hydroxy-PEG3-ethyl acetate, with the CAS number 118988-04-8, is a hydrophilic linker of increasing importance in the field of targeted protein degradation.[1][2][3][4] As a heterobifunctional molecule, it possesses a terminal hydroxyl group and an ethyl acetate moiety, connected by a flexible tri(ethylene glycol) spacer. This structure allows for the covalent attachment to two different molecular entities, a crucial feature in the design of PROTACs.[1][2][3] PROTACs are novel therapeutic agents that facilitate the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. The linker component, such as this compound, plays a critical role in the efficacy of a PROTAC by dictating the spatial orientation and distance between the target protein and the E3 ligase.

This guide aims to provide researchers and drug development professionals with a detailed understanding of the chemical properties and handling of this compound.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the tables below. It is important to note that while some data for this specific molecule is available, other properties have been estimated based on structurally related compounds due to a lack of specific experimental data in the public domain.

General Information

| Property | Value | Source(s) |

| Chemical Name | ethyl 2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)acetate | [3] |

| Common Name | This compound | [1][2][4] |

| CAS Number | 118988-04-8 | [1][2][3] |

| Molecular Formula | C10H20O6 | [1][2] |

| Molecular Weight | 236.26 g/mol | [1][2] |

| Appearance | Solid | [5] |

Physicochemical Properties

| Property | Value | Notes |

| Melting Point | Not available | Likely a low-melting solid or viscous liquid at room temperature. |

| Boiling Point | Not available | Expected to be high due to the PEG chain; likely decomposes upon heating at atmospheric pressure. |

| Density | Not available | Expected to be slightly denser than water, similar to other small PEG molecules. |

| Solubility | Soluble in water and most organic solvents. | The PEG chain imparts high water solubility, while the ethyl acetate moiety enhances solubility in organic solvents. |

| Storage | Store at -20°C for long-term stability. | [2] |

Reactivity and Stability

The reactivity of this compound is primarily dictated by its two functional groups: the terminal hydroxyl group and the ethyl ester.

-

Hydroxyl Group: The primary alcohol is a versatile functional handle for various chemical transformations. It can undergo oxidation to form an aldehyde or carboxylic acid, and can be readily converted to a leaving group (e.g., tosylate or mesylate) for subsequent nucleophilic substitution reactions. It can also participate in ether and ester formation.

-

Ethyl Ester Group: The ester moiety is susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid and ethanol. This reaction is a key consideration in the design of experimental conditions and the stability of PROTACs containing this linker. The ester can also undergo transesterification in the presence of other alcohols and a suitable catalyst.

The ether linkages within the PEG chain are generally stable under most conditions but can be cleaved under harsh acidic conditions.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and characterization of this compound are not explicitly published. However, based on standard organic chemistry principles and procedures for similar molecules, the following workflows can be proposed.

Synthesis

A plausible synthetic route to this compound involves the esterification of triethylene glycol with an activated acetic acid derivative, or the reaction of a halo-acetate with triethylene glycol under basic conditions. A common method is the Williamson ether synthesis followed by esterification.

Caption: Proposed synthesis workflow for this compound.

Methodology:

-

Deprotonation: Triethylene glycol is dissolved in a suitable anhydrous solvent (e.g., tetrahydrofuran). Sodium hydride is added portion-wise at 0°C to deprotonate one of the hydroxyl groups, forming the sodium salt.

-

Nucleophilic Substitution: Ethyl bromoacetate is added dropwise to the solution of the deprotonated triethylene glycol. The reaction mixture is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.

Purification

Purification of the crude product is typically achieved by column chromatography on silica (B1680970) gel or by preparative high-performance liquid chromatography (HPLC).

Caption: HPLC purification workflow for this compound.

Methodology:

-

Column: A reversed-phase C18 column is commonly used for the purification of polar molecules.

-

Mobile Phase: A gradient of water and acetonitrile, often with a small amount of an additive like formic acid or trifluoroacetic acid to improve peak shape, is typically employed.

-

Detection: The elution of the compound is monitored using a UV detector, typically at a low wavelength (e.g., 210-220 nm) due to the lack of a strong chromophore in the molecule.

-

Fraction Collection: Fractions are collected based on the detector signal.

-

Post-Purification: The collected fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified this compound.

Characterization

The identity and purity of this compound are confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Caption: Analytical characterization workflow for this compound.

4.3.1. NMR Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the methylene (B1212753) protons of the PEG chain (a series of multiplets), and the methylene group adjacent to the ester and the terminal hydroxyl group.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the ester, the carbons of the ethyl group, and the carbons of the PEG backbone.

4.3.2. Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) is a suitable technique for determining the molecular weight of this compound. The expected molecular ion peak would correspond to [M+H]⁺ or [M+Na]⁺.

Applications in Drug Development

The primary application of this compound is as a linker in the synthesis of PROTACs. Its hydrophilic PEG chain can improve the solubility and pharmacokinetic properties of the resulting PROTAC molecule. The length of the PEG linker is a critical parameter that is often optimized to achieve potent and selective protein degradation. The terminal hydroxyl group provides a convenient attachment point for one of the PROTAC's ligands, while the ethyl ester can be hydrolyzed to a carboxylic acid for coupling to the other ligand.

Conclusion

This compound is a valuable chemical tool for the construction of PROTACs and other bifunctional molecules. While specific physical property data is limited, its chemical behavior can be reliably predicted based on its constituent functional groups. The experimental workflows outlined in this guide provide a solid foundation for the synthesis, purification, and characterization of this important linker, enabling its effective use in the development of novel therapeutics. Further studies to fully characterize its physical properties are warranted.

References

Hydroxy-PEG3-ethyl acetate (CAS: 118988-04-8): A Technical Guide for Drug Development Professionals

Introduction

Hydroxy-PEG3-ethyl acetate (B1210297), with the CAS number 118988-04-8, is a heterobifunctional linker molecule widely employed in the field of targeted protein degradation. As a crucial component in the synthesis of Proteolysis Targeting Chimeras (PROTACs), this polyethylene (B3416737) glycol (PEG)-based linker facilitates the recruitment of E3 ubiquitin ligases to a target protein, leading to its subsequent degradation by the proteasome. This technical guide provides a comprehensive overview of Hydroxy-PEG3-ethyl acetate, including its chemical properties, a detailed experimental protocol for its application in PROTAC synthesis, and relevant analytical data.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and application in chemical synthesis.

| Property | Value | Source |

| CAS Number | 118988-04-8 | [Internal Search] |

| Molecular Formula | C10H20O6 | [Internal Search] |

| Molecular Weight | 236.26 g/mol | [Internal Search] |

| IUPAC Name | 2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethyl acetate | [1] |

| Synonyms | Hydroxy-PEG3-ethyl ester, Tetraethylene glycol monoacetate | [1] |

Analytical Data

Mass Spectrometry (Electron Ionization)

The mass spectrum (electron ionization) for C10H20O6, identified as 2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl acetate, is available in the NIST database.[1] This data is critical for confirming the molecular weight and fragmentation pattern of the compound during synthesis and quality control.

Experimental Protocol: PROTAC Synthesis using a Hydroxy-PEG Linker

The following is a representative two-step experimental protocol for the synthesis of a PROTAC molecule utilizing a hydroxy-PEG linker like this compound. This protocol involves the sequential conjugation of a ligand for the protein of interest (POI) and a ligand for an E3 ubiquitin ligase.

Step 1: Synthesis of the POI-Linker Intermediate

This step involves the formation of an amide bond between the hydroxyl group of the linker and a carboxylic acid-functionalized POI ligand. Alternatively, if the POI ligand has a leaving group, a nucleophilic substitution can be performed. The following protocol assumes an esterification reaction.

Materials:

-

This compound

-

POI-COOH (Protein of Interest ligand with a carboxylic acid)

-

DCC (N,N'-Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

DMAP (4-Dimethylaminopyridine)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous NaHCO3 solution

-

Brine

-

Anhydrous Na2SO4

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve POI-COOH (1.0 equivalent), this compound (1.2 equivalents), and DMAP (0.1 equivalents) in anhydrous DCM.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add a solution of DCC or EDC (1.2 equivalents) in anhydrous DCM dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, filter the reaction mixture to remove the urea (B33335) byproduct.

-

Dilute the filtrate with ethyl acetate and wash sequentially with saturated aqueous NaHCO3, water, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the POI-PEG3-ethyl acetate intermediate.

Step 2: Saponification and Coupling to E3 Ligase Ligand

The ethyl acetate group is saponified to a carboxylic acid, which is then activated and coupled to an amine-functionalized E3 ligase ligand.

Materials:

-

POI-PEG3-ethyl acetate intermediate

-

Lithium hydroxide (B78521) (LiOH)

-

Tetrahydrofuran (THF)

-

Water

-

1M HCl

-

E3-NH2 (E3 ligase ligand with an amine group)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt/EDC

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous DMF

Procedure:

-

Dissolve the POI-PEG3-ethyl acetate intermediate in a mixture of THF and water.

-

Add LiOH (2.0 equivalents) and stir at room temperature for 2-4 hours until the saponification is complete (monitored by TLC or LC-MS).

-

Acidify the reaction mixture to pH 3-4 with 1M HCl.

-

Extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous Na2SO4, and concentrated to yield the POI-PEG3-acid.

-

To a solution of the POI-PEG3-acid (1.0 equivalent) and E3-NH2 (1.1 equivalents) in anhydrous DMF, add HATU (1.1 equivalents) and DIPEA (2.0 equivalents).

-

Stir the reaction mixture at room temperature for 4-12 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the final PROTAC molecule by preparative High-Performance Liquid Chromatography (HPLC).

Visualizations

PROTAC-Mediated Protein Degradation Pathway

The following diagram illustrates the mechanism of action of a PROTAC molecule, which is synthesized using linkers such as this compound.

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Synthesis

This diagram outlines the key stages in the synthesis of a PROTAC molecule using a hydroxy-PEG linker.

Caption: General workflow for PROTAC synthesis.

References

In-Depth Technical Guide to Hydroxy-PEG3-ethyl acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties and analytical methodologies related to Hydroxy-PEG3-ethyl acetate (B1210297), a heterobifunctional linker commonly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Core Molecular Data

Hydroxy-PEG3-ethyl acetate is a polyethylene (B3416737) glycol (PEG)-based linker. Its structure incorporates a terminal hydroxyl group for further chemical modification and an ethyl acetate moiety, connected by a flexible three-unit PEG chain. This combination of features imparts hydrophilicity and specific reactivity, making it a valuable building block in medicinal chemistry and drug discovery.

Quantitative Data Summary

The fundamental quantitative data for this compound is summarized in the table below. This information is critical for accurate experimental design, stoichiometric calculations, and analytical characterization.

| Property | Value | Source |

| Molecular Weight | 236.26 g/mol | [1] |

| Chemical Formula | C10H20O6 | [1] |

| CAS Number | 118988-04-8 | [1][2] |

Experimental Protocols for Characterization

While specific experimental data for this compound is not widely available in the public domain, the following protocols outline standard methodologies for the characterization of this and similar PEG-containing small molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of this compound by analyzing the chemical environment of its protons (¹H NMR) and carbon atoms (¹³C NMR).

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or Acetone-d₆). The choice of solvent should be based on the solubility of the analyte and the desired chemical shift reference.

-

Instrument Setup:

-

Spectrometer: A 300 MHz or higher field NMR spectrometer is recommended for adequate signal resolution.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm is a common internal standard for ¹H NMR in CDCl₃.

-

Parameters: Standard acquisition parameters for ¹H and ¹³C NMR should be employed. This includes appropriate pulse sequences, acquisition times, and relaxation delays.

-

-

Data Analysis:

-

¹H NMR: The spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the PEG chain (a series of multiplets), and the protons adjacent to the hydroxyl and ester functionalities. The integration of these signals should correspond to the number of protons in each part of the molecule.

-

¹³C NMR: The spectrum will display distinct peaks for each unique carbon atom in the molecule, including the carbonyl carbon of the ester, the carbons of the PEG chain, and the carbons of the ethyl group.

-

Mass Spectrometry (MS)

Objective: To determine the accurate molecular weight of this compound and to study its fragmentation pattern for structural confirmation.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound in a solvent compatible with the chosen ionization technique (e.g., acetonitrile (B52724) or methanol (B129727) for electrospray ionization).

-

Instrumentation and Technique:

-

Ionization Source: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like PEG derivatives, often resulting in the observation of the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺).

-

Mass Analyzer: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is preferred to obtain an accurate mass measurement, which can be used to confirm the elemental composition.

-

-

Data Analysis: The resulting mass spectrum should prominently feature an ion corresponding to the calculated molecular weight of this compound (236.26 Da) plus the mass of the ionizing agent (e.g., H⁺ or Na⁺). Fragmentation patterns can be analyzed to further confirm the structure.

High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of this compound and to develop a method for its quantification.

Methodology:

-

Sample Preparation: Dissolve a known concentration of the sample in the mobile phase or a compatible solvent.

-

Chromatographic Conditions:

-

Column: A reverse-phase column (e.g., C18) is typically suitable for separating polar organic molecules.

-

Mobile Phase: A gradient elution using a mixture of water and an organic solvent (e.g., acetonitrile or methanol) is a common starting point. The addition of a small amount of an acid like formic acid can improve peak shape.

-

Detector: A UV detector is often used if the molecule possesses a chromophore. For molecules like this compound that lack a strong chromophore, an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer can be used for detection.

-

-

Data Analysis: The purity of the sample is determined by the relative area of the main peak in the chromatogram. The retention time of the compound is a characteristic property under the specific chromatographic conditions used.

Logical Workflow for Molecular Weight Determination

The following diagram illustrates a typical workflow for determining the molecular weight of a novel compound like this compound, starting from theoretical calculation to experimental confirmation.

Caption: A flowchart illustrating the process of determining the molecular weight of a chemical compound.

References

Hydroxy-PEG3-ethyl acetate: A Technical Guide to Solubility for Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of Hydroxy-PEG3-ethyl acetate (B1210297), a heterobifunctional polyethylene (B3416737) glycol (PEG) linker. Primarily utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), understanding its solubility is critical for reaction optimization, purification, and formulation in drug development.[1][2] This document synthesizes available data on short-chain PEG esters and provides detailed experimental protocols for solubility determination.

Introduction

Hydroxy-PEG3-ethyl acetate (CAS: 118988-04-8) is a valuable building block in medicinal chemistry, particularly in the burgeoning field of targeted protein degradation.[1][2] Its structure, featuring a terminal hydroxyl group and an ethyl acetate moiety connected by a three-unit polyethylene glycol chain, imparts specific physicochemical properties that influence its behavior in various solvent systems. The hydrophilic PEG spacer enhances aqueous solubility, a desirable trait for improving the pharmacokinetic profiles of resulting PROTAC molecules. This guide aims to provide researchers, scientists, and drug development professionals with a detailed understanding of the solubility of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 118988-04-8 | [1][2] |

| Molecular Formula | C10H20O6 | [1] |

| Molecular Weight | 236.26 g/mol | [1] |

| Appearance | Expected to be a colorless to pale yellow liquid or semi-solid | General PEG properties[3] |

| Calculated LogP | -1.4 (for Hydroxy-PEG3-acid) | PubChem (CID: 21880732)[4] |

Solubility Profile

General Solubility of PEGs: Polyethylene glycols are known for their solubility in a wide range of solvents. They are highly soluble in water and many polar organic solvents.[5] The solubility of PEGs generally decreases as the molecular weight increases.[6] Given the low molecular weight of this compound, it is expected to exhibit good solubility in aqueous and polar organic solvents.

Table 2: Estimated Solubility of this compound

| Solvent | Estimated Solubility | Rationale / Notes |

| Water | Soluble | The hydrophilic PEG chain and polar end groups suggest good aqueous solubility.[3][6] |

| Phosphate-Buffered Saline (PBS) | Soluble | Expected to be soluble in common aqueous buffers.[3] |

| Dimethyl Sulfoxide (DMSO) | Soluble | PEGs and PROTAC linkers are generally soluble in DMSO.[2][3] |

| Dimethylformamide (DMF) | Soluble | PEGs are known to be soluble in DMF.[3][6] |

| Methanol | Soluble | Short-chain PEGs are typically soluble in methanol.[7] |

| Ethanol | Soluble | Short-chain PEGs are generally soluble in ethanol.[5][6] |

| Acetonitrile | Soluble | PEGs are reported to be soluble in acetonitrile.[6] |

| Dichloromethane (DCM) | Soluble | PEGs are soluble in chlorinated solvents.[5][7] |

| Chloroform | Soluble | PEGs are soluble in chloroform.[3][7] |

| Toluene (B28343) | Less Soluble | Solubility of PEGs in toluene is generally lower and may require heating.[3][6] |

| Hexane | Insoluble | PEGs are typically insoluble in aliphatic hydrocarbons.[7] |

| Diethyl Ether | Insoluble | PEGs are generally not soluble in ether.[3] |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for the successful application of this compound in synthesis and formulation. The following is a detailed protocol for determining the thermodynamic solubility of this compound using the shake-flask method, which is considered a reliable method for this purpose.

Materials

-

This compound

-

Selected solvents (e.g., Water, PBS pH 7.4, DMSO, Ethanol)

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Thermostatically controlled environment (e.g., incubator or water bath)

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, ELSD, or MS)

-

Analytical balance

-

Volumetric flasks and pipettes

Experimental Workflow

Caption: Workflow for Solubility Determination.

Detailed Procedure

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMSO) to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to create a series of standard solutions with known concentrations. These will be used to generate a calibration curve.

-

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a vial containing a known volume of the test solvent. The excess solid should be clearly visible.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker and agitate them at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at a high speed to pellet the excess undissolved solid.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.

-

Dilute the supernatant with a suitable solvent to a concentration that falls within the range of the calibration curve.

-

-

Quantification:

-

Analyze the standard solutions and the diluted supernatant samples by HPLC. An Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) is often suitable for PEG-containing molecules that may lack a strong UV chromophore.

-

Construct a calibration curve by plotting the detector response of the standard solutions against their known concentrations.

-

Determine the concentration of this compound in the diluted supernatant samples by interpolating their detector response on the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original (undiluted) supernatant by multiplying the determined concentration by the dilution factor. This value represents the thermodynamic solubility of this compound in the test solvent at the specified temperature.

-

Applications in Drug Development

The solubility of this compound is a critical parameter in its application as a PROTAC linker.

-

Homogeneous Reaction Conditions: Adequate solubility in common organic solvents is essential for achieving homogeneous reaction conditions during the synthesis of PROTACs, leading to improved reaction kinetics and yields.

-

Purification: Understanding the solubility profile is crucial for developing effective purification strategies, such as precipitation, recrystallization, and chromatography.

-

Formulation of PROTACs: The hydrophilic nature of the PEG linker can enhance the aqueous solubility of the final PROTAC molecule, which is often a significant challenge in drug development. Poorly soluble PROTACs can lead to difficulties in formulation and may exhibit poor absorption and bioavailability.

Conclusion

This compound is a key building block in modern medicinal chemistry. While specific quantitative solubility data remains to be extensively published, its structural features suggest good solubility in aqueous solutions and polar organic solvents. The experimental protocol detailed in this guide provides a robust framework for researchers to determine its solubility in various solvent systems, thereby facilitating its effective use in the synthesis and development of novel therapeutics.

Logical Relationships in Solubility Assessment

The following diagram illustrates the logical flow and considerations in assessing the solubility of a compound like this compound for drug development applications.

References

- 1. biocat.com [biocat.com]

- 2. This compound Datasheet DC Chemicals [dcchemicals.com]

- 3. creativepegworks.com [creativepegworks.com]

- 4. Hydroxy-PEG3-acid | C9H18O6 | CID 21880732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. labinsights.nl [labinsights.nl]

- 7. researchgate.net [researchgate.net]

Navigating the Stability and Storage of Hydroxy-PEG3-ethyl acetate: A Technical Guide

For researchers, scientists, and professionals in drug development, understanding the stability and proper storage of chemical reagents is paramount to ensuring experimental reproducibility and the integrity of results. This technical guide provides an in-depth overview of the stability and recommended storage conditions for Hydroxy-PEG3-ethyl acetate (B1210297), a commonly used PEG-based PROTAC linker.

Hydroxy-PEG3-ethyl acetate plays a crucial role in the synthesis of Proteolysis Targeting Chimeras (PROTACs), making its stability a critical factor in the successful development of these novel therapeutics. This document outlines the known stability profile, recommended storage protocols, and potential degradation pathways to guide its handling and use in a research and development setting.

Stability and Storage Recommendations

Proper storage is essential to maintain the quality and shelf-life of this compound. The following table summarizes the recommended storage conditions based on supplier datasheets.

| Form | Storage Temperature | Duration |

| Powder | -20°C | Up to 2 years[1] |

| In DMSO Solution | 4°C | Up to 2 weeks[1] |

| In DMSO Solution | -80°C | Up to 6 months[1] |

It is also noted that the compound can be shipped at ambient temperatures for short durations.[2] For general handling, practices for similar volatile esters like ethyl acetate should be followed, which include storing in a cool, dry, and well-ventilated area away from heat, ignition sources, and oxidizing agents.[3][4][5][6] Containers should be kept tightly sealed to prevent exposure to moisture and atmospheric contaminants.[3][5][7][8]

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively detailed in the public domain, potential degradation can be inferred from the chemistry of its constituent parts: a polyethylene (B3416737) glycol (PEG) linker and an ethyl acetate group.

The PEG component of the molecule can be susceptible to oxidative degradation. This process can be initiated by heat, light, or the presence of transition metals and involves a radical chain scission mechanism.[9] The presence of molecular oxygen is required for the degradation of PEG into byproducts such as formaldehyde (B43269) and formic acid.[9]

The ethyl acetate moiety is an ester, which is susceptible to hydrolysis. This reaction can be catalyzed by both acids and bases, leading to the formation of ethanol (B145695) and acetic acid. Therefore, exposure to acidic or basic conditions should be avoided to maintain the integrity of the molecule.

A potential degradation pathway is illustrated below, highlighting the key bonds susceptible to cleavage.

Experimental Workflow for Stability Assessment

For researchers wishing to conduct their own stability studies, a generalized experimental workflow is proposed. This workflow can be adapted to specific experimental needs and analytical capabilities.

References

- 1. This compound Datasheet DC Chemicals [dcchemicals.com]

- 2. Hydroxy-PEG3-ethyl ester, 1379649-80-5 | BroadPharm [broadpharm.com]

- 3. fishersci.com [fishersci.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. trc-corp.com [trc-corp.com]

- 6. nj.gov [nj.gov]

- 7. chempoint.com [chempoint.com]

- 8. leap.epa.ie [leap.epa.ie]

- 9. A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State [mdpi.com]

The Core Function of Hydroxy-PEG3-ethyl acetate in Bioconjugation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the evolving landscape of targeted therapeutics, the precise chemical linkage of biomolecules is paramount. Hydroxy-PEG3-ethyl acetate (B1210297) has emerged as a critical heterobifunctional linker, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4] PROTACs are novel therapeutic modalities that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[5] This technical guide provides a comprehensive overview of the function of Hydroxy-PEG3-ethyl acetate in bioconjugation, detailing its chemical properties, reaction mechanisms, and application in the synthesis of these advanced therapeutics.

The core utility of this compound lies in its bifunctional nature, possessing a terminal hydroxyl group and an ethyl ester. This structure allows for the sequential and controlled conjugation of two different molecular entities, typically a ligand for a target protein of interest (POI) and a ligand for an E3 ubiquitin ligase.[6] The short, discrete polyethylene (B3416737) glycol (PEG) chain (n=3) imparts favorable physicochemical properties to the resulting conjugate, such as enhanced solubility and optimized spatial orientation for efficient ternary complex formation.[7][8]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in bioconjugation protocols. These properties are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Name | This compound | [1] |

| CAS Number | 118988-04-8 | [1][9] |

| Molecular Formula | C10H20O6 | [1][9] |

| Molecular Weight | 236.26 g/mol | [1][9] |

| Appearance | Solid | [10] |

| Storage Conditions | -20°C for long-term storage | [9][11] |

Core Function and Reaction Mechanisms in Bioconjugation

This compound serves as a molecular bridge, connecting two distinct molecules through a flexible and hydrophilic PEG spacer. Its function is realized through the sequential reaction of its two terminal functional groups: the hydroxyl (-OH) group and the ethyl ester (-COOCH2CH3) group.

Activation and Conjugation of the Hydroxyl Group

The terminal hydroxyl group is not inherently reactive towards common functional groups on biomolecules like amines. Therefore, it requires an "activation" step to be converted into a more reactive functional group. A common strategy is to convert the hydroxyl group into a sulfonate ester, such as a tosylate (OTs) or mesylate (OMs), which are excellent leaving groups for nucleophilic substitution reactions. This activation is typically achieved by reacting the linker with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (B128534) (TEA) or pyridine.

Once activated, the linker can readily react with a nucleophilic group, such as a primary amine (-NH2) on a POI or E3 ligase ligand, to form a stable covalent bond.

Conjugation via the Ethyl Acetate Group

The ethyl acetate moiety provides the second point of attachment. There are two primary strategies for its use in bioconjugation:

-

Direct Aminolysis: The ester can react directly with a primary or secondary amine (aminolysis) to form a stable amide bond. This reaction is often slower than reactions with more activated esters (like NHS esters) and may require elevated temperatures or the use of catalysts to proceed at a reasonable rate.[12][13][14]

-

Hydrolysis and Amide Coupling: A more common and controlled approach involves the hydrolysis of the ethyl ester to a carboxylic acid (-COOH). This is typically achieved under basic conditions (e.g., using lithium hydroxide). The resulting carboxylic acid can then be "activated" using standard coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU).[15][16] The activated NHS ester readily reacts with primary amines at physiological to slightly basic pH to form a stable amide bond.[17]

Experimental Protocols

The following are representative protocols for the synthesis of a PROTAC using a hydroxy-PEG-ester linker like this compound. These protocols are generalized and may require optimization based on the specific properties of the POI and E3 ligase ligands.

Protocol 1: Sequential Conjugation via Hydroxyl Activation and Ester Aminolysis

This protocol outlines a two-step process where the hydroxyl group is first activated and reacted, followed by the direct aminolysis of the ethyl ester.

Step 1: Activation of the Hydroxyl Group and First Conjugation

-

Materials:

-

This compound

-

p-Toluenesulfonyl chloride (TsCl) or Methanesulfonyl chloride (MsCl)

-

Anhydrous dichloromethane (B109758) (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (TEA) or Pyridine

-

Amine-containing Ligand 1 (POI or E3 ligase ligand)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diisopropylethylamine (DIPEA)

-

-

Procedure: a. Dissolve this compound (1.0 equivalent) in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen). b. Add TEA (1.5 equivalents) and cool the solution to 0°C. c. Slowly add a solution of TsCl (1.2 equivalents) in anhydrous DCM. d. Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the formation of the tosylated intermediate. e. Concentrate the reaction mixture under reduced pressure. f. Dissolve the crude tosylated intermediate and the amine-containing Ligand 1 (1.1 equivalents) in anhydrous DMF. g. Add DIPEA (3.0 equivalents) to the reaction mixture. h. Stir the reaction at 60°C overnight. Monitor the reaction progress by LC-MS. i. Purify the resulting Ligand 1-PEG3-ethyl acetate conjugate by preparative High-Performance Liquid Chromatography (HPLC).

Step 2: Second Conjugation via Ester Aminolysis

-

Materials:

-

Purified Ligand 1-PEG3-ethyl acetate

-

Amine-containing Ligand 2 (the other ligand)

-

Anhydrous DMF or DMSO

-

High-temperature reaction vessel

-

-

Procedure: a. Dissolve the purified Ligand 1-PEG3-ethyl acetate (1.0 equivalent) and the amine-containing Ligand 2 (1.5 equivalents) in anhydrous DMF. b. Heat the reaction mixture to 80-100°C and stir for 12-24 hours. Monitor the reaction progress by LC-MS. c. Upon completion, cool the reaction mixture and purify the final PROTAC molecule by preparative HPLC.

Protocol 2: Sequential Conjugation via Ester Hydrolysis and Amide Coupling

This protocol involves the hydrolysis of the ester to a carboxylic acid, followed by a standard amide coupling reaction.

Step 1: Hydrolysis of the Ethyl Ester

-

Materials:

-

This compound

-

Tetrahydrofuran (THF)

-

Water

-

Lithium hydroxide (B78521) (LiOH)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

-

Procedure: a. Dissolve this compound (1.0 equivalent) in a 2:1 mixture of THF and water. b. Add LiOH (1.5 equivalents) and stir at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed. c. Acidify the reaction mixture to a pH of approximately 3 with 1 M HCl. d. Extract the product with ethyl acetate. e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Hydroxy-PEG3-acetic acid.

Step 2: Amide Coupling to Ligand 1

-

Materials:

-

Hydroxy-PEG3-acetic acid

-

Amine-containing Ligand 1

-

Anhydrous DMF

-

HATU or EDC/NHS

-

DIPEA

-

-

Procedure: a. Dissolve Hydroxy-PEG3-acetic acid (1.2 equivalents) in anhydrous DMF. b. Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents). Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid. c. Add a solution of the amine-containing Ligand 1 (1.0 equivalent) in anhydrous DMF. d. Stir the reaction at room temperature for 4 hours. Monitor the reaction progress by LC-MS. e. Purify the Ligand 1-PEG3-OH conjugate by preparative HPLC.

Step 3: Activation of the Hydroxyl Group and Coupling to Ligand 2

-

Procedure: a. Follow the procedure described in Protocol 1, Step 1 (a-h) using the purified Ligand 1-PEG3-OH conjugate and the amine-containing Ligand 2. b. Purify the final PROTAC molecule by preparative HPLC.

Characterization of Bioconjugates

The successful synthesis of the PROTAC molecule must be confirmed through rigorous characterization.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary technique used to monitor reaction progress and confirm the molecular weight of the intermediates and the final product.[18][19][20]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the structure of the final PROTAC and its intermediates.[][22]

-

High-Performance Liquid Chromatography (HPLC): Analytical HPLC is used to assess the purity of the final product, while preparative HPLC is used for its purification.[23]

Visualization of Workflows

The following diagrams illustrate the logical flow of PROTAC synthesis using a heterobifunctional linker and the general mechanism of PROTAC action.

References

- 1. biocat.com [biocat.com]

- 2. This compound|CAS 118988-04-8|DC Chemicals [dcchemicals.com]

- 3. anjiechem.com [anjiechem.com]

- 4. hydroxy peg3 ethyl acetate — TargetMol Chemicals [targetmol.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. benchchem.com [benchchem.com]

- 7. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 8. chempep.com [chempep.com]

- 9. This compound Datasheet DC Chemicals [dcchemicals.com]

- 10. CheMondis Marketplace [chemondis.com]

- 11. Hydroxy-PEG3-ethyl ester, 1379649-80-5 | BroadPharm [broadpharm.com]

- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 13. chemrxiv.org [chemrxiv.org]

- 14. researchgate.net [researchgate.net]

- 15. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]

- 16. broadpharm.com [broadpharm.com]

- 17. broadpharm.com [broadpharm.com]

- 18. waters.com [waters.com]

- 19. lcms.cz [lcms.cz]

- 20. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 22. chemrxiv.org [chemrxiv.org]

- 23. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Hydroxy-PEG3-ethyl acetate for PROTAC Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Hydroxy-PEG3-ethyl acetate (B1210297), a trifunctional polyethylene (B3416737) glycol (PEG) linker increasingly utilized in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs represent a revolutionary therapeutic modality that harnesses the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest. The linker component of a PROTAC is a critical determinant of its efficacy, influencing ternary complex formation, pharmacokinetic properties, and overall degradation activity. This guide details the chemical properties of Hydroxy-PEG3-ethyl acetate, provides representative experimental protocols for its synthesis and incorporation into PROTACs, and discusses its application in the context of targeted protein degradation.

Introduction to this compound

This compound (CAS: 118988-04-8) is a heterobifunctional linker belonging to the PEG class of linkers.[1][2] Its structure comprises a central three-unit polyethylene glycol chain, which imparts hydrophilicity, and two distinct functional groups: a terminal hydroxyl (-OH) group and an ethyl ester (-COOCH₂CH₃). This unique combination of functionalities allows for the sequential and controlled conjugation of a target protein binder and an E3 ligase ligand, making it a versatile tool in the modular synthesis of PROTACs.[3][4]

The PEG component of the linker can enhance the aqueous solubility and cell permeability of the resulting PROTAC molecule.[5][6] Furthermore, the length of the PEG chain is a critical parameter for optimizing the spatial orientation and stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation of the target protein.[7]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 118988-04-8 | [1] |

| Chemical Formula | C₁₀H₂₀O₆ | [1] |

| Molecular Weight | 236.26 g/mol | [1] |

| Appearance | Colorless to light yellow oil | |

| SMILES | O=C(OCC)COCCOCCOCCO | [1] |

| Storage Conditions | Store at -20°C for long-term storage. | [7] |

Synthesis of this compound (Representative Protocol)

While this compound is commercially available, a representative protocol for its synthesis is provided below. This protocol is based on standard esterification procedures.

Reaction Scheme:

Figure 1: Synthesis of this compound.

Materials:

-

Triethylene glycol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Ethyl bromoacetate

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

To a solution of triethylene glycol (excess, e.g., 5 equivalents) in anhydrous THF under a nitrogen atmosphere at 0°C, add sodium hydride (1.1 equivalents relative to ethyl bromoacetate) portion-wise.

-

Allow the mixture to stir at room temperature for 1 hour.

-

Cool the reaction mixture back to 0°C and add ethyl bromoacetate (1 equivalent) dropwise.

-

Let the reaction warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound.

Incorporation of this compound into a PROTAC (Representative Protocol)

This section provides a representative two-step protocol for the incorporation of this compound into a PROTAC, using a hypothetical scenario of synthesizing a BRD4-targeting PROTAC. The protocol involves the sequential reaction of the hydroxyl and ethyl ester functionalities.

Step 1: Coupling of the Target Protein Ligand to the Linker

This step involves the activation of the hydroxyl group of this compound and its subsequent reaction with an amine-functionalized BRD4 inhibitor (e.g., an analogue of JQ1).

Reaction Scheme:

Figure 2: Coupling of BRD4 ligand to the linker.

Materials:

-

This compound

-

p-Toluenesulfonyl chloride (TsCl)

-

Triethylamine (B128534) (Et₃N)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Amine-functionalized BRD4 ligand

-

Potassium carbonate (K₂CO₃)

-

Anhydrous dimethylformamide (DMF)

Procedure:

-

Dissolve this compound (1 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM at 0°C.

-

Add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise and stir the reaction at room temperature for 4-6 hours.

-

Wash the reaction mixture with water and brine, dry the organic layer over Na₂SO₄, and concentrate to obtain the tosylated intermediate.

-

Dissolve the tosylated intermediate and the amine-functionalized BRD4 ligand (1.1 equivalents) in anhydrous DMF.

-

Add potassium carbonate (2 equivalents) and stir the reaction at 60°C overnight.

-

Cool the reaction mixture, dilute with water, and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purify the crude product by silica gel chromatography to obtain the BRD4 ligand-PEG3-ethyl acetate conjugate.

Step 2: Coupling of the E3 Ligase Ligand to the Linker-Target Protein Ligand Conjugate

This step involves the hydrolysis of the ethyl ester to a carboxylic acid, followed by an amide coupling reaction with an amine-functionalized E3 ligase ligand (e.g., pomalidomide (B1683931) derivative).

Reaction Scheme:

Figure 3: Final PROTAC synthesis workflow.

Materials:

-

BRD4 ligand-PEG3-ethyl acetate

-

Lithium hydroxide (B78521) (LiOH)

-

Tetrahydrofuran (THF) and water

-

1M Hydrochloric acid (HCl)

-

Amine-functionalized E3 ligase ligand

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous dimethylformamide (DMF)

Procedure:

-

Dissolve the BRD4 ligand-PEG3-ethyl acetate in a mixture of THF and water.

-

Add LiOH and stir at room temperature until the ester hydrolysis is complete (monitored by TLC or LC-MS).

-

Acidify the reaction mixture with 1M HCl and extract with ethyl acetate.

-

Dry the organic layer over Na₂SO₄ and concentrate to obtain the carboxylic acid intermediate.

-

Dissolve the carboxylic acid intermediate, the amine-functionalized E3 ligase ligand (1.1 equivalents), and HATU (1.2 equivalents) in anhydrous DMF.

-

Add DIPEA (2 equivalents) and stir the reaction at room temperature overnight.

-

Dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purify the crude product by preparative HPLC to yield the final PROTAC.

Application in PROTACs: Targeted Protein Degradation

The primary application of this compound is in the construction of PROTACs for targeted protein degradation. The resulting PROTAC hijacks the ubiquitin-proteasome system to induce the degradation of a specific protein of interest.[8]

The Ubiquitin-Proteasome System

The ubiquitin-proteasome pathway is a major cellular pathway for the degradation of intracellular proteins.[1][2] It involves a two-step process:

-

Ubiquitination: The target protein is tagged with a chain of ubiquitin molecules through the sequential action of three enzymes: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3).[9] The E3 ligase provides substrate specificity.

-

Proteasomal Degradation: The polyubiquitinated protein is recognized and degraded by the 26S proteasome, a large multi-protein complex.[2]

Figure 4: The Ubiquitin-Proteasome Pathway.

Mechanism of Action of a PROTAC

A PROTAC containing the this compound-derived linker acts as a bridge to induce the formation of a ternary complex between the target protein and an E3 ligase. This proximity facilitates the transfer of ubiquitin from the E2 enzyme to the target protein, leading to its polyubiquitination and subsequent degradation by the proteasome.

Figure 5: PROTAC Mechanism of Action.

Data Presentation: Representative Data for a BRD4-Targeting PROTAC

The following table summarizes representative quantitative data for a hypothetical BRD4-targeting PROTAC synthesized using a PEG3 linker. This data is for illustrative purposes to demonstrate the typical characterization of such molecules.

| Assay | Parameter | Representative Value |

| Biochemical Assay | BRD4 Binding Affinity (Kd) | 150 nM |

| E3 Ligase Binding Affinity (Kd) | 500 nM | |

| Cellular Assay | BRD4 Degradation (DC₅₀) in cancer cells | 50 nM |

| Maximum BRD4 Degradation (Dₘₐₓ) | >90% | |

| Cell Viability (IC₅₀) in cancer cells | 75 nM |

Conclusion

This compound is a valuable and versatile linker for the synthesis of PROTACs. Its trifunctional nature, with a central hydrophilic PEG chain and distinct terminal functional groups, allows for the modular and efficient assembly of these complex heterobifunctional molecules. The incorporation of a PEG3 linker can confer favorable physicochemical properties to the resulting PROTAC, such as enhanced solubility, which is beneficial for drug development. The representative protocols and data presented in this guide provide a framework for researchers to design, synthesize, and evaluate novel PROTACs utilizing this and similar linkers, thereby advancing the field of targeted protein degradation.

References

- 1. The Ubiquitin-Proteasome Pathway and Proteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. Pharmacological Modulation of Ubiquitin-Proteasome Pathways in Oncogenic Signaling [mdpi.com]

- 4. Ubiquitin-proteasome pathway: Significance and symbolism [wisdomlib.org]

- 5. benchchem.com [benchchem.com]

- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. The Ubiquitin-Proteasome Pathway and Plant Development - PMC [pmc.ncbi.nlm.nih.gov]

The Linchpin of Targeted Protein Degradation: An In-depth Technical Guide to PROTAC Linkers

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of the Linker in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to hijack the cell's natural protein disposal machinery—the Ubiquitin-Proteasome System (UPS)—to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are composed of three key components: a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3] While the ligands provide specificity, the linker is far from a passive spacer; it is a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[2] The linker's length, composition, and attachment points profoundly influence the formation and stability of the crucial ternary complex (POI-PROTAC-E3 ligase), which is the prerequisite for ubiquitination and subsequent degradation of the POI.[][5] This guide provides a comprehensive technical overview of PROTAC linkers, focusing on their classification, impact on degradation efficiency, and the experimental protocols used for their evaluation.

The PROTAC Mechanism of Action: A Symphony of Induced Proximity

PROTACs function by bringing a target protein and an E3 ubiquitin ligase into close proximity.[] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, mediated by the E3 ligase.[7] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage in another cycle of degradation.[8] This catalytic mode of action allows PROTACs to be effective at sub-stoichiometric concentrations.[2]

References

An In-Depth Technical Guide to the Core Principles of Antibody-Drug Conjugate (ADC) Linker Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of the Linker in ADC Design

Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the exquisite specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads.[1][2][3][4] This tripartite molecular architecture—comprising a monoclonal antibody, a cytotoxic agent, and a chemical linker—is designed to selectively deliver highly potent drugs to tumor cells while minimizing systemic toxicity.[1][2][3][4] The linker, though once considered a simple bridge, is now recognized as a critical determinant of an ADC's therapeutic index, influencing its stability, pharmacokinetics, efficacy, and safety profile.[][6][7][8]

An ideal linker must maintain a stable connection between the antibody and the payload in systemic circulation to prevent premature drug release and off-target toxicity.[][6][7][][10] Upon reaching the target tumor cell, the linker must facilitate the efficient and controlled release of the cytotoxic payload in its active form.[][6][7][][10] This delicate balance between stability and controlled cleavage is the central challenge in linker design and has driven the evolution of sophisticated linker chemistries.[][6][7][][10]

This technical guide provides a comprehensive overview of the fundamental principles of ADC linker chemistry. It will delve into the two primary classes of linkers—cleavable and non-cleavable—explore various conjugation strategies, present key quantitative data in a comparative format, and provide detailed experimental protocols for the characterization of ADCs.

I. Classification of ADC Linkers

ADC linkers are broadly categorized into two main types based on their mechanism of payload release: cleavable and non-cleavable linkers.[][7][11]

A. Cleavable Linkers

Cleavable linkers are designed to be stable in the bloodstream and to release the payload upon encountering specific triggers within the tumor microenvironment or inside the target cancer cell.[][7][11] This targeted release mechanism can also lead to a "bystander effect," where the released, cell-permeable payload can kill neighboring antigen-negative tumor cells, which is particularly advantageous for treating heterogeneous tumors.[3] There are three main classes of cleavable linkers based on their cleavage mechanism:

1. Protease-Sensitive Linkers: These linkers incorporate a peptide sequence that is a substrate for proteases, such as cathepsin B, which are highly expressed in the lysosomes of cancer cells.[12] The most common protease-sensitive linker is the valine-citrulline (Val-Cit) dipeptide.[12] Upon internalization of the ADC and trafficking to the lysosome, cathepsin B cleaves the peptide bond, releasing the payload.[12]

2. pH-Sensitive Linkers (Acid-Labile Linkers): These linkers utilize chemical bonds that are stable at the physiological pH of blood (pH 7.4) but are hydrolyzed in the acidic environment of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0).[13] Hydrazone linkers are a classic example of this type.[2][12][14]

3. Glutathione-Sensitive Linkers (Reductively Cleavable Linkers): These linkers contain a disulfide bond that is cleaved in the reducing environment of the cytoplasm, where the concentration of glutathione (B108866) is significantly higher than in the bloodstream. This differential in glutathione concentration allows for selective payload release inside the cell.

B. Non-Cleavable Linkers

Non-cleavable linkers form a stable covalent bond between the antibody and the payload.[7][11] The release of the payload relies on the complete proteolytic degradation of the antibody backbone within the lysosome following internalization.[7][11] This results in the release of the payload still attached to the linker and the amino acid residue to which it was conjugated.[7] A key advantage of non-cleavable linkers is their high plasma stability, which can lead to a wider therapeutic window and reduced off-target toxicity.[7][11] However, the resulting payload-linker-amino acid complex must retain cytotoxic activity.[7]

II. Conjugation Chemistries

The method of attaching the linker-payload to the antibody is another critical aspect of ADC design. Conjugation strategies can be broadly classified as non-specific or site-specific.

A. Non-Specific Conjugation

Non-specific conjugation methods utilize the side chains of naturally occurring amino acids on the antibody surface, primarily lysines and cysteines.

1. Lysine (B10760008) Conjugation: An IgG antibody contains numerous solvent-exposed lysine residues with reactive ε-amino groups.[][15] These can be targeted by amine-reactive linkers, such as those containing N-hydroxysuccinimide (NHS) esters, to form stable amide bonds.[] While this method is straightforward, it typically results in a heterogeneous mixture of ADCs with a wide distribution of drug-to-antibody ratios (DARs) and conjugation sites.[]

2. Cysteine Conjugation: This is the most common non-specific conjugation method.[16] The interchain disulfide bonds of an IgG can be partially or fully reduced to yield reactive thiol groups.[16] These thiols can then be conjugated to thiol-reactive linkers, such as those containing maleimide (B117702) groups.[16] This approach also produces a heterogeneous mixture of ADCs, but with a more limited range of DARs (typically 0, 2, 4, 6, or 8).[16]

B. Site-Specific Conjugation

To overcome the heterogeneity of non-specific conjugation, various site-specific conjugation technologies have been developed. These methods aim to produce homogeneous ADCs with a precisely controlled DAR and defined conjugation sites.[17] This leads to improved pharmacokinetics, a wider therapeutic window, and simplified manufacturing and characterization.[17] Some site-specific conjugation strategies include:

-

Engineered Cysteines: Cysteine residues can be introduced at specific sites on the antibody surface through genetic engineering.[1][17][18][19][20] These engineered thiols provide reactive handles for conjugation without disrupting the native disulfide bonds.[1][17][18][19][20]

-

Unnatural Amino Acids: The incorporation of unnatural amino acids with bio-orthogonal reactive groups (e.g., azides or alkynes) into the antibody sequence allows for highly specific conjugation via "click" chemistry.

-

Enzymatic Conjugation: Enzymes like transglutaminase can be used to site-specifically attach payloads to engineered glutamine tags on the antibody.

III. Quantitative Data on Linker Performance

The choice of linker and conjugation strategy significantly impacts the key properties of an ADC. The following tables summarize quantitative data for easy comparison.

Table 1: Comparative Stability of Cleavable Linkers in Plasma

| Linker Type | Linker Example | Half-life in Human Plasma | Key Findings |

| Protease-Sensitive | Valine-Citrulline (Val-Cit) | > 230 days | Highly stable in human plasma, but can be less stable in mouse plasma due to carboxylesterase activity.[21] |

| pH-Sensitive | Hydrazone | ~2 days | Demonstrates pH-dependent hydrolysis but can exhibit instability in circulation.[22] |

| pH-Sensitive | Carbonate | ~36 hours | Generally less stable than newer generation linkers.[22] |

| pH-Sensitive | Silyl Ether | > 7 days | Shows improved stability over traditional acid-labile linkers.[22] |

| Enzyme-Sensitive | Triglycyl Peptide (CX) | ~9.9 days (in mice) | Exhibits high stability in mouse plasma.[22] |

Table 2: Drug-to-Antibody Ratio (DAR) for Different Conjugation Methods

| Conjugation Method | Target Residue | Typical Average DAR | DAR Distribution | Key Characteristics |

| Non-Specific | Lysine | 2 - 4 | Broad (up to 8) | Simple and widely used, but produces a heterogeneous mixture.[] |

| Non-Specific | Cysteine (interchain) | 3.5 - 4.5 | Mixture of DAR 0, 2, 4, 6, 8 | More controlled than lysine conjugation, but still heterogeneous.[16] |

| Site-Specific | Engineered Cysteine | 2 or 4 | Homogeneous | Produces a well-defined product with improved properties.[1][17][18][19][20][23] |

| Site-Specific | Unnatural Amino Acid | 2 | Homogeneous | Allows for bio-orthogonal chemistry and precise control. |

IV. Detailed Experimental Protocols

This section provides detailed methodologies for key experiments in ADC characterization.

A. Plasma Stability Assay

Objective: To determine the stability of an ADC and the rate of drug deconjugation in plasma.

Methodology:

-